molecular formula C7H4F2N2S B2910396 5,6-Difluorobenzo[d]thiazol-2-amine CAS No. 352214-93-8

5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396
CAS No.: 352214-93-8
M. Wt: 186.18
InChI Key: LTJNALXNNMUKHU-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S . It has an average mass of 186.182 Da .


Synthesis Analysis

The synthesis of thiazol-2-amines, such as this compound, can be achieved via the Mannich reaction with secondary amines . The thiazole ring is a part of the vitamin B (thiamine) structure and is used to obtain free carbene particles and complexed with transition metals .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles, including this compound, have been used in various chemical reactions. For instance, they are used to obtain free carbene particles and complexed with transition metals . They also serve as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.18 .

Scientific Research Applications

Photovoltaic Material Development

5,6-Difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor-acceptor polymers have been investigated for their potential in photovoltaic applications. The introduction of substituents like fluorine atoms and branched alkyl chains has demonstrated significant impacts on material properties and photovoltaic performance. These materials have been shown to exhibit good π–π stacking and power conversion efficiencies over 6% in bulk heterojunction solar cells, marking their relevance in solar energy conversion technologies (Wang et al., 2013).

Synthon in Drug Discovery

1,3-Dibromo-1,1-difluoro-2-propanone, a synthon incorporating 5,6-Difluorobenzo[d]thiazol-2-amine structure, has been utilized in the chemoselective preparation of 4-Bromodifluoromethyl thiazoles. This synthon is particularly valuable in drug discovery due to its ability to introduce a bromodifluoromethyl group at specific positions in thiazole, enabling further transformations such as Br/F exchange, which are beneficial in radiopharmaceuticals (Colella et al., 2018).

Supramolecular Chemistry

Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of binding dynamics, leading to the creation of anhydrous and hydrated multicomponent organic acid–base adducts. These compounds display complex hydrogen bonding and crystal packing patterns, contributing to the field of supramolecular chemistry and crystal engineering (Jin et al., 2012).

Anti-cancer Research

Isoxazole derivatives of this compound have shown significant anticancer activity, particularly against the Colo205 cell line. These compounds have been noted to induce G2/M cell cycle arrest and alter mitochondrial protein levels, thereby promoting apoptosis through the expression of caspases. This highlights their potential as small-molecule activators of p53, offering a promising avenue for cancer treatment (Kumbhare et al., 2014).

Future Directions

The future directions for 5,6-Difluorobenzo[d]thiazol-2-amine and similar compounds could involve further refinement of their microbiological profile and hit-to-lead optimization . Thiazoles are present in more than 18 FDA-approved drugs, indicating their potential for further pharmaceutical applications .

Properties

IUPAC Name

5,6-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNALXNNMUKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352214-93-8
Record name 5,6-difluoro-1,3-benzothiazol-2-amine
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